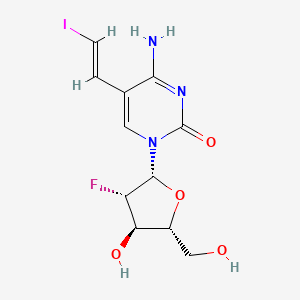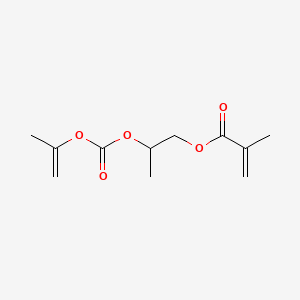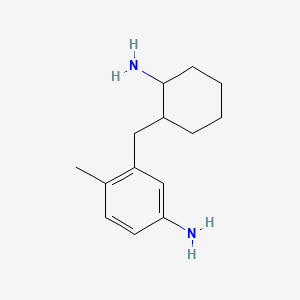
N,N'-Dimethylhydrazodicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dimethylhydrazodicarbothioamide is an organic compound with the molecular formula C4H10N4S2 It is known for its unique structure, which includes two thioamide groups attached to a hydrazine backbone
準備方法
Synthetic Routes and Reaction Conditions: N,N’-Dimethylhydrazodicarbothioamide can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with carbon disulfide under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH3)2NNH2 + CS2 → (CH3)2NNHC(S)NH2} ]
Industrial Production Methods: Industrial production of N,N’-Dimethylhydrazodicarbothioamide often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions: N,N’-Dimethylhydrazodicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thioamides.
科学的研究の応用
N,N’-Dimethylhydrazodicarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
作用機序
The mechanism by which N,N’-Dimethylhydrazodicarbothioamide exerts its effects is primarily through its interaction with biological molecules. The thioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
N,N-Dimethylethylenediamine: Similar in structure but lacks the thioamide groups.
N,N-Dimethylhydrazine: Shares the hydrazine backbone but does not have the thioamide groups.
Uniqueness: N,N’-Dimethylhydrazodicarbothioamide is unique due to the presence of two thioamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
38451-14-8 |
|---|---|
分子式 |
C4H10N4S2 |
分子量 |
178.3 g/mol |
IUPAC名 |
1-methyl-3-(methylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C4H10N4S2/c1-5-3(9)7-8-4(10)6-2/h1-2H3,(H2,5,7,9)(H2,6,8,10) |
InChIキー |
XDNRHSANVXQAHZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=S)NNC(=S)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


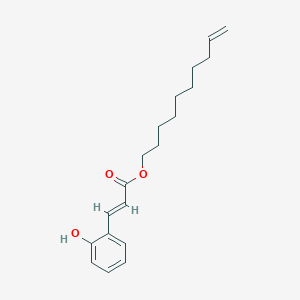
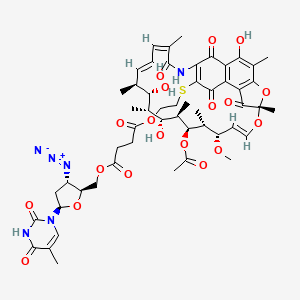
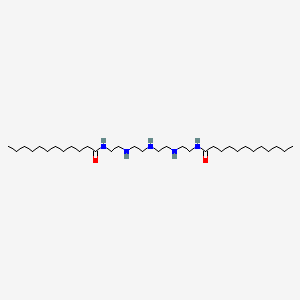
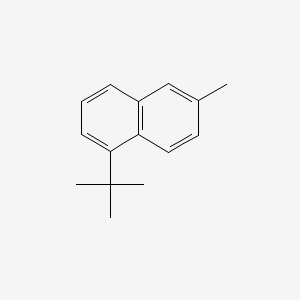

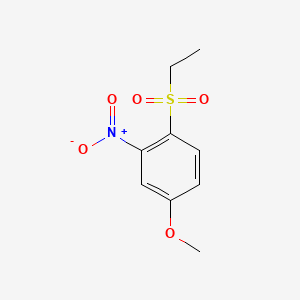
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)

